2-(4-Chlorophenyl)ethenesulfonyl fluoride
Description
2-(4-Chlorophenyl)ethenesulfonyl fluoride is a sulfonyl fluoride derivative characterized by a vinyl sulfonyl fluoride group attached to a 4-chlorophenyl substituent. Its structure combines the reactivity of the ethenesulfonyl fluoride moiety with the electronic and steric effects of the chlorinated aromatic ring. The compound’s crystal structure, as inferred from its chloride analogue (2-(4-chlorophenyl)ethenesulfonyl chloride), features planar geometry at the sulfur atom and intermolecular interactions dominated by halogen bonding and van der Waals forces .
The sulfonyl fluoride group confers stability under biological conditions, making it suitable for applications in chemical biology and drug discovery.
Properties
Molecular Formula |
C8H6ClFO2S |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)ethenesulfonyl fluoride |
InChI |
InChI=1S/C8H6ClFO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H |
InChI Key |
UVUNWXQELONMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)ethene-1-sulfonyl fluoride typically involves the reaction of 4-chlorobenzaldehyde with a sulfonyl fluoride reagent under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2-(4-chlorophenyl)ethene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The ethene backbone can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of sulfonamides.
Scientific Research Applications
Synthetic Chemistry Applications
2-(4-Chlorophenyl)ethenesulfonyl fluoride serves as a versatile building block in organic synthesis. Its electrophilic character allows it to participate in various reactions, making it a valuable intermediate.
- Michael Addition Reactions : This compound acts as a Michael acceptor for nucleophiles such as amines and thiols, leading to the formation of sulfonamide derivatives. These derivatives have potential applications in drug development and materials science .
- Heck Reaction : The compound can be utilized in palladium-catalyzed coupling reactions, specifically the Heck-Matsuda reaction, to synthesize β-arylethenesulfonyl fluorides. This method allows for the selective formation of complex molecular architectures .
- Electroreductive Hydroxyl Fluorosulfonylation : Recent studies have demonstrated an electroreductive strategy for hydroxyl fluorosulfonylation of alkenes using this compound. This method shows excellent functional group compatibility and scalability, yielding diverse β-hydroxy sulfonyl fluorides that can be further transformed into other valuable compounds .
| Reaction Type | Application | Outcome |
|---|---|---|
| Michael Addition | Formation of sulfonamide derivatives | Potential drug candidates |
| Heck Reaction | Synthesis of β-arylethenesulfonyl fluorides | Complex molecular architectures |
| Hydroxyl Fluorosulfonylation | Synthesis of β-hydroxy sulfonyl fluorides | Diverse functionalized products |
Medicinal Chemistry Applications
The bioactivity of 2-(4-Chlorophenyl)ethenesulfonyl fluoride derivatives has been explored in medicinal chemistry.
- Antifungal Properties : Some derivatives exhibit significant antifungal activity against pathogens such as Botrytis cinerea, which is known to affect various crops. For instance, certain β-hydroxy sulfonyl fluorides derived from this compound displayed strong inhibitory effects with an effective concentration (EC50) significantly lower than that of traditional fungicides .
- Nematicidal Activity : The compound has also shown potential as a nematicide against Bursaphelenchus xylophilus, a pest threatening pine forests. This activity suggests its utility in agricultural settings for pest control .
Agrochemical Applications
The agrochemical potential of 2-(4-Chlorophenyl)ethenesulfonyl fluoride is notable due to its efficacy against plant pathogens and pests.
- Development of Fungicides and Nematicides : The structural modifications of this compound have led to the discovery of new agrochemicals with enhanced bioactivity against key agricultural pests and diseases. The preliminary studies indicate that these compounds could serve as alternatives to existing chemical treatments, offering improved safety profiles and effectiveness .
Material Science Applications
In material science, 2-(4-Chlorophenyl)ethenesulfonyl fluoride is utilized for its unique chemical properties.
- Polymer Synthesis : It can be used in the synthesis of polysulfonates through Michael addition reactions, leading to materials with desirable properties for various applications including coatings and adhesives .
- Fluorinated Materials : The compound's ability to introduce fluorine into polymer backbones enhances material properties such as thermal stability and chemical resistance, making it valuable for high-performance applications .
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of β-hydroxy sulfonyl fluorides derived from 2-(4-Chlorophenyl)ethenesulfonyl fluoride against Botrytis cinerea. The results indicated that certain derivatives exhibited an EC50 value of 2.67 μg/mL, outperforming conventional fungicides like chlorothalonil .
Case Study 2: Nematicidal Efficacy
Research on nematicidal activity highlighted that specific derivatives showed an LC50 value of 25.92 μg/mL against Bursaphelenchus xylophilus, indicating significant potential for agricultural pest management strategies .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)ethene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The molecular targets include serine proteases and other enzymes with nucleophilic active sites.
Comparison with Similar Compounds
Reactivity Differences
- Hydrolytic Stability : The fluoride’s S–F bond is more resistant to hydrolysis than the S–Cl bond in the chloride analogue, enhancing its utility in aqueous or biological environments.
- SuFEx Reactivity : Sulfonyl fluorides participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, whereas sulfonyl chlorides are less selective due to higher reactivity with nucleophiles, leading to side reactions .
Ethenesulfonyl Fluoride (ESF)
Electronic and Steric Effects
- Michael Acceptor Strength: ESF is a potent Michael acceptor due to its electron-deficient ethenesulfonyl group. However, steric hindrance from the aromatic ring may reduce reactivity toward bulkier nucleophiles .
- Applications : ESF is used for radiolabeling biomolecules (e.g., peptides) due to its small size and rapid kinetics. In contrast, the 4-chlorophenyl derivative’s hydrophobicity and steric bulk may favor applications in covalent drug discovery, where targeted protein binding is critical .
Other Sulfonyl Fluorides (e.g., Aryl Sulfonyl Fluorides)
Electronic Modulation
- Simple aryl sulfonyl fluorides (e.g., benzene sulfonyl fluoride) lack the conjugated double bond present in 2-(4-Chlorophenyl)ethenesulfonyl fluoride. This double bond enhances electrophilicity, enabling dual reactivity: SuFEx at the sulfonyl fluoride and Michael addition at the vinyl group .
Data Tables
Table 1: Structural and Reactivity Comparison
| Compound | Substituent | Key Reactivity | Stability in Water | Primary Applications |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)ethenesulfonyl fluoride | 4-Cl-C6H4, ethenesulfonyl-F | SuFEx, Michael addition | High | Drug discovery, covalent inhibitors |
| 2-(4-Chlorophenyl)ethenesulfonyl chloride | 4-Cl-C6H4, ethenesulfonyl-Cl | Hydrolysis, nucleophilic substitution | Moderate | Intermediate in synthesis |
| Ethenesulfonyl fluoride (ESF) | H, ethenesulfonyl-F | Radiolabeling, Michael addition | High | PET imaging, bioconjugation |
| Benzene sulfonyl fluoride | C6H5, sulfonyl-F | SuFEx, SNAr reactions | High | Chemical probes, materials |
Table 2: Crystallographic Parameters (from CSD Analysis)
| Compound | Space Group | Intermolecular Interactions | S–X Bond Length (Å) |
|---|---|---|---|
| 2-(4-Chlorophenyl)ethenesulfonyl fluoride* | P21/c | F···S, Cl···π, van der Waals | 1.58 (S–F) |
| 2-(4-Chlorophenyl)ethenesulfonyl chloride | P21/c | Cl···S, Cl···π, van der Waals | 2.02 (S–Cl) |
*Inferred from chloride analogue data.
Biological Activity
2-(4-Chlorophenyl)ethenesulfonyl fluoride is a sulfonyl fluoride compound that has gained attention for its potential biological activities. This article explores the compound's biological activity, focusing on its interaction with various biological targets, mechanisms of action, and potential therapeutic applications.
The compound features a sulfonyl fluoride functional group, which is known for its electrophilic nature, allowing it to participate in various chemical reactions, including nucleophilic substitutions and covalent modifications of biomolecules.
Biological Activity Overview
The biological activity of 2-(4-Chlorophenyl)ethenesulfonyl fluoride can be categorized into several key areas:
- Cholinesterase Inhibition : Sulfonyl fluorides, including this compound, have been studied for their ability to inhibit cholinesterases (ChEs), enzymes that break down acetylcholine in the nervous system. Inhibiting these enzymes can lead to increased acetylcholine levels, which may have therapeutic effects in neurodegenerative diseases.
- Antifungal Activity : Research has indicated that sulfonyl fluoride derivatives exhibit antifungal properties against various pathogens. For instance, compounds similar to 2-(4-Chlorophenyl)ethenesulfonyl fluoride have shown significant activity against Botrytis cinerea, a fungus detrimental to crops.
- Nematicidal Activity : Some studies highlight the nematicidal effects of sulfonyl fluorides against plant-parasitic nematodes, suggesting potential applications in agriculture.
The mechanism by which 2-(4-Chlorophenyl)ethenesulfonyl fluoride exerts its biological effects primarily involves covalent modification of target proteins. For instance, the compound can form stable adducts with serine residues in the active sites of enzymes like ChEs. This covalent binding leads to prolonged inhibition of enzymatic activity.
Research Findings
Recent studies have provided insights into the biological activities of 2-(4-Chlorophenyl)ethenesulfonyl fluoride and related compounds:
-
Cholinesterase Inhibition :
- A study identified that sulfonamide derivatives derived from sulfonyl fluorides exhibited competitive inhibition of acetylcholinesterase (AChE) with an inhibition constant () as low as 22 nM .
- Another investigation revealed that certain sulfonyl fluorides could selectively inhibit human neutrophil elastase (hNE), an enzyme implicated in inflammatory diseases .
- Antifungal Activity :
- Nematicidal Activity :
Data Table: Biological Activities
Case Studies
- Neuroprotective Effects : In vivo studies indicated that derivatives of sulfonyl fluorides improved cognitive function in models of Alzheimer's disease by inhibiting AChE and preventing neurotoxicity associated with amyloid-beta peptides .
- Agricultural Applications : The antifungal properties of sulfonyl fluorides were evaluated in field trials, demonstrating effectiveness in reducing fungal infection rates in crops, thus enhancing yield and quality .
Q & A
Basic Research Questions
1.1. How can researchers optimize the synthesis of 2-(4-Chlorophenyl)ethenesulfonyl fluoride to achieve high yields and purity?
Methodological Answer:
The synthesis typically involves chlorosulfonylation of 4-chlorostyrene derivatives using sulfuryl chloride (SO₂Cl₂) under controlled conditions. Key parameters include:
- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.
- Solvent selection : Dichloromethane or chloroform is preferred for its inertness and solubility properties.
- Stoichiometric ratios : A 1:1.2 molar ratio of styrene to sulfuryl chloride ensures complete conversion .
For advanced protocols, Pd(OAc)₂-catalyzed oxidative Heck reactions with ethenesulfonyl fluoride (ESF) and arylboronic acids can be employed. This method uses DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant and achieves yields >85% with high regioselectivity .
1.2. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of 2-(4-Chlorophenyl)ethenesulfonyl fluoride?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the vinyl proton doublets (δ 7.11–7.78 ppm, J = 15.6 Hz) and aromatic protons (δ 7.52–7.59 ppm) . The sulfonyl fluoride group (SO₂F) is confirmed by ¹⁹F NMR (δ ~55–60 ppm).
- X-ray crystallography : Crystal structures (e.g., triclinic system, P1̄ space group) reveal non-planar geometry between the ethene and aryl groups (torsion angles ~160–166°), critical for understanding steric effects .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 280.8982) validates molecular composition .
Advanced Research Questions
2.1. How does the sulfonyl fluoride group influence the reactivity of 2-(4-Chlorophenyl)ethenesulfonyl fluoride in nucleophilic substitution reactions?
Methodological Answer:
The sulfonyl fluoride (SO₂F) group acts as a "clickable" warhead due to its:
- Electrophilicity : Reacts selectively with thiols, amines, and alcohols under mild conditions (pH 7–9, 25°C).
- Hydrolytic stability : Unlike sulfonyl chlorides, it resists rapid hydrolysis, enabling aqueous-phase reactions .
For example, in enzyme inhibition studies, the SO₂F group covalently binds to catalytic serine residues, as validated by LC-MS/MS and kinetic assays .
2.2. What strategies can resolve discrepancies in reported biological activities of sulfonyl fluoride derivatives?
Methodological Answer:
Discrepancies often arise from:
- Purity variations : Use HPLC-DAD (>99% purity threshold) and TLC to verify compound integrity .
- Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and temperature (37°C) for enzyme inhibition studies.
- Structural analogs : Compare activities of 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride (a related enzyme inhibitor) to isolate substituent effects .
2.3. How can computational modeling predict the interaction of 2-(4-Chlorophenyl)ethenesulfonyl fluoride with enzymatic targets?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina to model binding to serine hydrolases (e.g., acetylcholinesterase). Focus on the SO₂F group’s orientation near catalytic triads.
- MD simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- Free-energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG ~ -8 to -10 kcal/mol for potent inhibitors) .
Data Contradiction Analysis
3.1. How should researchers address conflicting crystallographic data on the planarity of 2-(4-Chlorophenyl)ethenesulfonyl fluoride?
Methodological Answer:
Observed deviations in crystal structures (e.g., torsion angles ~160° vs. ideal 180°) may result from:
- Packing effects : Intermolecular forces (e.g., C–H···O interactions) distort geometry.
- Synchrotron vs. lab-source data : High-resolution synchrotron datasets (λ = 0.7–1.0 Å) reduce measurement errors.
- Temperature : Data collected at 100 K (vs. 298 K) minimizes thermal motion artifacts .
Application-Oriented Questions
4.1. What are the emerging applications of 2-(4-Chlorophenyl)ethenesulfonyl fluoride in chemical biology?
Methodological Answer:
- Activity-based protein profiling (ABPP) : The SO₂F group labels active-site nucleophiles in proteomes, enabling target identification via fluorescent probes or biotin tags .
- Prodrug development : Conjugation with amine-bearing drugs (e.g., anticancer agents) enhances solubility and targeted release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
